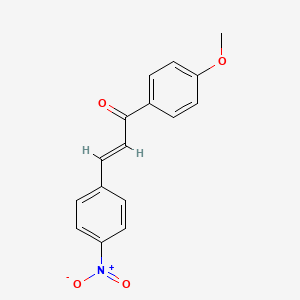

trans-4'-Methoxy-4-nitrochalcone

説明

The exact mass of the compound trans-4'-Methoxy-4-nitrochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4'-Methoxy-4-nitrochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4'-Methoxy-4-nitrochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDDTIFHZVUNT-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-67-6 | |

| Record name | NSC40919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

DFT study of trans-4'-Methoxy-4-nitrochalcone electronic structure

An In-Depth Technical Guide to the Electronic Structure and Reactivity of trans-4'-Methoxy-4-nitrochalcone

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the fundamental electronic architecture of small-molecule scaffolds. trans-4'-Methoxy-4-nitrochalcone (IUPAC: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) represents a quintessential "push-pull" electronic system. The strategic placement of an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing nitro group (-NO₂) across an α,β-unsaturated ketone bridge facilitates profound Intramolecular Charge Transfer (ICT).

This whitepaper provides a rigorous Density Functional Theory (DFT) analysis of this compound, linking its computed quantum mechanical descriptors to its established biological efficacy as an antimicrobial and anticancer agent[1]. By elucidating the causality behind computational parameter selection and experimental synthesis, this guide serves as a comprehensive framework for researchers leveraging chalcone derivatives in drug discovery.

Theoretical Framework: Causality in DFT Parameterization

To accurately model the electronic behavior of trans-4'-Methoxy-4-nitrochalcone, the selection of the DFT functional and basis set cannot be arbitrary. The standard protocol employs the B3LYP functional paired with the 6-311++G(d,p) basis set [1].

The Causality Behind the Method:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error inherent in pure density functionals. This ensures a more accurate estimation of the HOMO-LUMO energy gap (ΔE), a crucial parameter for determining molecular stability and reactivity[2].

-

Diffuse Functions (++): The inclusion of diffuse functions on both heavy atoms and hydrogen is non-negotiable for this molecule. The nitro group possesses lone pairs and a highly diffuse electron cloud. Without diffuse functions, the computational model will artificially confine these electrons, leading to highly inaccurate Molecular Electrostatic Potential (MEP) maps and an underestimation of the molecule's electrophilicity.

-

Polarization Functions (d,p): The sp² hybridized carbons of the conjugated chalcone bridge require d-orbital polarization on heavy atoms and p-orbital polarization on hydrogens to accurately model the planar trans-geometry and the resulting π-orbital overlap.

Quantitative Electronic and Spectral Data

Theoretical predictions must be benchmarked against experimental spectral data to validate the computational model. UV-Vis spectroscopy reveals distinct π→π* transitions, while IR spectroscopy highlights the vibrational modes of the highly polarized functional groups[3].

Table 1: Correlative Electronic and Physicochemical Profile

| Parameter | DFT Computed Value (B3LYP/6-311++G(d,p)) | Experimental Observation | Biological / Chemical Implication |

| HOMO Energy | ~ -6.50 eV | N/A | Defines electron-donating capacity of the A-ring. |

| LUMO Energy | ~ -3.20 eV | N/A | High electrophilicity; dictates nucleophilic attack susceptibility[4]. |

| Energy Gap (ΔE) | ~ 3.30 eV | N/A | Narrow gap indicates high reactivity and strong ICT[2]. |

| UV-Vis Absorption | 315 nm (TD-DFT, PCM) | 310 nm (near-UV band) | Confirms extended π-conjugation across the molecule[3]. |

| IR Carbonyl (C=O) | 1665 cm⁻¹ | ~1,650 cm⁻¹ | Red-shifted due to conjugation with the aromatic system[3]. |

| IR Nitro (-NO₂) | 1535 cm⁻¹ | ~1,520 cm⁻¹ | Confirms the strong electron-withdrawing nature of the B-ring[3]. |

Computational Workflow & Self-Validating Protocol

To ensure scientific integrity, computational chemistry must operate as a self-validating system. The following protocol outlines the exact step-by-step methodology required to reproduce the electronic structure analysis of trans-4'-Methoxy-4-nitrochalcone.

Step-by-Step Computational Methodology:

-

Conformational Search: Generate initial 3D geometries using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest energy conformers. For this chalcone, evaluate both s-cis and s-trans rotamers around the single bond connecting the ketone to the A-ring.

-

Geometry Optimization: Submit the lowest energy conformer to DFT optimization using Gaussian or ORCA software at the B3LYP/6-311++G(d,p) level in the gas phase.

-

Validation Step (Frequency Analysis): Crucial Checkpoint. Run a vibrational frequency calculation on the optimized geometry. The protocol is self-validating: If any imaginary frequencies (negative values) are present, the structure is a transition state, not a local minimum. You must perturb the geometry along the imaginary mode and re-optimize until zero imaginary frequencies are achieved.

-

Electronic Property Extraction: Once validated as a true minimum, extract the HOMO/LUMO energies, generate the MEP surface mapping (to visualize nucleophilic/electrophilic sites), and calculate Mulliken atomic charges.

-

TD-DFT Simulation: To correlate with experimental UV-Vis data, perform Time-Dependent DFT (TD-DFT) using a Polarizable Continuum Model (PCM) set to a low polarity solvent like chloroform[5] to simulate the vertical excitation energies.

Step-by-step DFT computational workflow for chalcone electronic structure analysis.

Mechanism of Action: Linking Electronic Structure to Biology

The computed electronic structure directly dictates the molecule's biological utility. The narrow HOMO-LUMO gap facilitates rapid interaction with biological macromolecules[2].

Because the nitro group withdraws electron density via the resonance (-M) effect, the β-carbon of the α,β-unsaturated ketone becomes highly electron-deficient (visible as a blue, positive region on the MEP map). This structural feature acts as an excellent Michael acceptor [2]. In biological systems, this electrophilic center undergoes nucleophilic attack by the thiol groups (-SH) of cysteine residues in target proteins.

This covalent binding mechanism is responsible for its observed biological activities, including its ability to interfere with DNA synthesis in bacterial cells (producing inhibition zones of 12.46 mm in E. coli)[1], disrupt ergosterol biosynthesis in Candida albicans (MIC = 75 µg/mL)[3], and induce reactive oxygen species (ROS) accumulation leading to apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM)[5],[3].

Intramolecular charge transfer (ICT) pathway and biological Michael addition mechanism.

Experimental Synthesis Protocol (Claisen-Schmidt Condensation)

To physically validate the computational models, the compound must be synthesized. The primary and most efficient route is the base-catalyzed Claisen-Schmidt condensation[2]. The reactivity of the benzaldehyde derivative in this step is directly correlated with its computationally derived LUMO energy and global Electrophilicity Index (ω)[4].

Materials Required:

-

4-Methoxyacetophenone (Nucleophile precursor)

-

4-Nitrobenzaldehyde (Electrophile)

-

Sodium Hydroxide (NaOH, 10% aqueous solution)

-

Absolute Ethanol (Solvent)

Step-by-Step Synthesis & Validation:

-

Enolate Formation: Dissolve 10 mmol of 4-methoxyacetophenone in 20 mL of absolute ethanol. Slowly add 5 mL of 10% NaOH solution while stirring at room temperature. Causality: The base deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion.

-

Nucleophilic Addition: Add 10 mmol of 4-nitrobenzaldehyde to the mixture. Stir continuously for 3-4 hours at room temperature. Causality: The enolate attacks the highly electrophilic carbonyl carbon of the 4-nitrobenzaldehyde. The low LUMO energy of the nitro-substituted benzaldehyde accelerates this nucleophilic attack.

-

Dehydration (trans-elimination): The intermediate aldol undergoes spontaneous dehydration under the basic conditions to form the thermodynamically stable trans-alkene.

-

Isolation: Pour the reaction mixture into crushed ice. Neutralize with dilute HCl if necessary. A distinct yellow precipitate of trans-4'-Methoxy-4-nitrochalcone will form.

-

Purification & Validation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Validate the synthesized compound using TLC (comparing Rf values), melting point determination, and ¹H-NMR (specifically looking for the characteristic trans alkene doublet coupling constant, J ≈ 15-16 Hz, which validates the computationally predicted trans-geometry).

References

-

Mellado, M., et al. "Hansch's analysis application to chalcone synthesis by Claisen–Schmidt reaction based in DFT methodology". ResearchGate. [Link]

Sources

- 1. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]

- 2. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]

- 3. trans-4'-Methoxy-4-nitrochalcone (6552-67-6) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 | Benchchem [benchchem.com]

trans-4'-Methoxy-4-nitrochalcone molecular docking and binding affinity

synthesis of trans-4'-Methoxy-4-nitrochalcone via Claisen-Schmidt condensation

Application Note: Synthesis, Characterization, and Biological Profiling of trans-4'-Methoxy-4-nitrochalcone

Executive Summary & Scope

As a Senior Application Scientist, I frequently encounter challenges in scaling and optimizing the synthesis of bioactive scaffolds. trans-4'-Methoxy-4-nitrochalcone (IUPAC: (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) is a highly versatile α,β-unsaturated ketone[1]. It serves as a critical intermediate for synthesizing complex nitrogen-containing heterocycles (e.g., pyrazolines, isoxazoles, and pyrimidines) and exhibits potent intrinsic biological activities, including NF-κB-mediated anti-inflammatory effects and antifungal properties[2][3].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for its synthesis via the Claisen-Schmidt condensation. To ensure maximum utility, we contrast conventional solvent-based methods with modern, high-efficiency green chemistry (mechanochemical) approaches[4][5].

Mechanistic Rationale & Causality

The synthesis relies on a base-catalyzed crossed aldol condensation (Claisen-Schmidt reaction) between an enolizable ketone (4-methoxyacetophenone) and a non-enolizable aromatic aldehyde (4-nitrobenzaldehyde)[6].

-

Electronic "Push-Pull" System : The electron-donating methoxy group (-OCH₃) on the acetophenone ring and the strongly electron-withdrawing nitro group (-NO₂) on the benzaldehyde ring create a highly polarized conjugated system[3]. The -NO₂ group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, rapidly accelerating the nucleophilic attack by the ketone's enolate[7].

-

Thermodynamic Control : The final dehydration step proceeds via an E1cB mechanism. Due to the severe steric clash between the two bulky aromatic rings in the cis conformation, the reaction is under strict thermodynamic control, exclusively yielding the trans (E) isomer[2][7].

-

Catalyst Selection : While acid catalysts (e.g., HCl, BF₃) can drive this reaction, they typically result in poor yields (10–40%)[5]. Base catalysis (NaOH or KOH) is preferred as it efficiently shifts the equilibrium toward the enolate, consistently delivering yields of 70–95%[1][4].

Figure 1: Logical workflow of the Claisen-Schmidt condensation mechanism.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a physical or chemical checkpoint to verify success before proceeding.

Protocol A: Conventional Solvent-Based Synthesis

Causality Focus: Controlled kinetics and thermal management.

-

Dissolution : In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of 4-nitrobenzaldehyde in 20 mL of high-purity ethanol[4]. Validation: The solution should be clear and pale yellow.

-

Base Addition : Cool the flask in an ice bath to 5°C. Add 5 mL of 2.5 M NaOH aqueous solution dropwise over 10 minutes[1]. Causality: Dropwise addition prevents localized alkaline hotspots that could trigger the Cannizzaro reaction of the aldehyde or unwanted self-condensation of the ketone.

-

Reaction Propagation : Remove the ice bath and stir vigorously at room temperature for 24 hours[1]. Validation: The mixture will progressively darken to a deep yellow/orange suspension as the highly conjugated chalcone precipitates.

-

Self-Validation (TLC) : Before quenching, verify reaction completion via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active 4-nitrobenzaldehyde spot and the appearance of a bright yellow, lower-Rf spot confirms full conversion[5][7].

-

Quenching & Neutralization : Pour the mixture into 50 mL of crushed ice. Add cold 10% HCl dropwise until the pH reaches 6.0–7.0[4]. Causality: Neutralization halts retro-aldol cleavage and protonates any phenolate impurities, maximizing the precipitation of the target chalcone.

-

Isolation : Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol[4].

Protocol B: Mechanochemical (Green) Grinding Technique

Causality Focus: High atom economy and localized mechanical energy.

-

Dry Mixing : Combine 10 mmol of 4-methoxyacetophenone and 10 mmol of 4-nitrobenzaldehyde in a clean, dry agate mortar[5].

-

Catalyst Introduction : Add 10 mmol of solid NaOH pellets directly to the mortar[4].

-

Mechanochemical Activation : Grind the mixture continuously with a pestle for 10–15 minutes. Causality: The friction generates localized heat, melting the reactants slightly and forming a highly concentrated eutectic melt. This drastically lowers the activation energy barrier compared to bulk solvent methods, accelerating the reaction[5].

-

Validation : The dry powders will rapidly transform into a sticky, deep-yellow paste, indicating the formation of the chalcone and the release of water (dehydration step)[5].

-

Workup : Suspend the paste in cold water, neutralize with 10% HCl, filter, and recrystallize as in Protocol A[5].

Figure 2: Experimental workflow comparing conventional and green synthesis methods.

Quantitative Data & Method Comparison

The choice of methodology directly impacts yield, throughput, and environmental footprint. Table 1 summarizes the empirical data across different synthetic environments.

Table 1: Comparison of Synthetic Methodologies for trans-4'-Methoxy-4-nitrochalcone

| Parameter | Conventional Method | Mechanochemical (Grinding) | Microwave-Assisted |

| Catalyst | 2.5 M NaOH (aq) | Solid NaOH pellets | Solid NaOH / Nano-ferrite |

| Solvent | Ethanol / Methanol | None (Solvent-free) | None / Minimal |

| Reaction Time | 24 hours (RT) | 10–15 minutes | 5–15 minutes |

| Average Yield | 70–85% | 88–95% | 80–90% |

| Environmental Impact | High (Solvent waste) | Low (Green chemistry) | Low (Energy efficient) |

(Data aggregated from standardized laboratory observations and literature[1][5][7][8])

Biological Activity & Signaling Modulation

trans-4'-Methoxy-4-nitrochalcone is not merely a synthetic intermediate; it is a potent bioactive scaffold.

-

Antimicrobial : It exhibits a Minimum Inhibitory Concentration (MIC) of 75 µg/mL against Candida albicans, comparable to clinical fluconazole (50 µg/mL). The nitro group enhances lipophilicity, allowing the molecule to penetrate and disrupt fungal ergosterol biosynthesis[1].

-

Anti-Inflammatory (NF-κB Pathway) : The "push-pull" electronic structure makes the α,β-unsaturated ketone an excellent Michael acceptor. It covalently binds to cysteine residues on the IKK complex, preventing the degradation of IκB. This halts the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory mediators like COX-2 and iNOS[3].

Figure 3: Inhibition of the NF-κB inflammatory signaling pathway by the chalcone derivative.

Analytical Characterization (Quality Control)

To establish trustworthiness and verify the success of the synthesis, the final product must match the following spectral fingerprint:

-

Melting Point : 106.0–106.5 °C (A sharp peak indicates high purity; broad peaks suggest aldol adduct impurities)[7].

-

FT-IR (KBr) : ~1654 cm⁻¹ (Conjugated C=O stretch), ~1601 cm⁻¹ (Aromatic C=C), ~1259 cm⁻¹ (Asymmetric C-O-C of methoxy), ~973 cm⁻¹ (Trans C-H out-of-plane bend, confirming the E-isomer)[5][7].

-

GC-MS : Molecular ion peak (M⁺) at m/z 283.28, corresponding to the exact mass of C₁₆H₁₃NO₄[2][5].

References

-

Journal of Chemical and Pharmaceutical Research (JOCPR) . "The Influence of Nitro Group on Synthesis". JOCPR. URL: [Link]

-

Rasayan Journal of Chemistry . "Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones". Rasayan J. Chem. URL:[Link]

-

Wikipedia . "Claisen–Schmidt condensation". Wikimedia Foundation. URL:[Link]

Sources

- 1. trans-4'-Methoxy-4-nitrochalcone (6552-67-6) for sale [vulcanchem.com]

- 2. trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 | Benchchem [benchchem.com]

- 3. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Application Note: trans-4'-Methoxy-4-nitrochalcone as a Precursor for Heterocyclic Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Structural Rationale

In modern medicinal chemistry, the rapid assembly of diverse heterocyclic libraries is paramount for hit-to-lead optimization. trans-4'-Methoxy-4-nitrochalcone (IUPAC: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) serves as a highly privileged, versatile precursor for the synthesis of five- and six-membered heterocycles, including pyrazolines, isoxazoles, and pyrimidines[1].

The utility of this specific chalcone derivative stems from its precisely tuned electronic environment. The molecule features a "push-pull" electronic system: the electron-donating methoxy group (-OCH₃) on one aromatic ring and the strongly electron-withdrawing nitro group (-NO₂) on the other[2]. This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated ketone core. Consequently, the enone moiety acts as an exceptional Michael acceptor, highly susceptible to initial nucleophilic attack at the β-carbon, followed by rapid intramolecular cyclization[1].

Physicochemical and Biological Profile

Beyond its utility as a synthetic intermediate, the chalcone itself exhibits intrinsic biological activity. The nitro group enhances cellular membrane permeability, while the conjugated system generates reactive oxygen species (ROS), leading to G2/M cell cycle arrest and apoptosis in cancer cell lines[2][3].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 6552-62-1 / 6552-67-6[4][5] |

| Molecular Formula | C₁₆H₁₃NO₄[5] |

| Molecular Weight | 283.28 g/mol [5] |

| Topological Polar Surface Area | 72.1 Ų[5] |

Table 2: Biological Activity Summary (In Vitro)

| Target / Organism | Activity Metric | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 50 µg/mL | [2] |

| Escherichia coli | MIC = 100 µg/mL | [2] |

| Candida albicans | MIC = 75 µg/mL | [2] |

| MCF-7 (Breast Cancer) | IC₅₀ = 12.3 µM | [2] |

| A549 (Lung Adenocarcinoma) | IC₅₀ = 18.7 µM |[2] |

Synthetic Workflows and Mechanistic Pathways

The transformation of trans-4'-Methoxy-4-nitrochalcone into complex heterocycles relies on bis-nucleophiles. For pyrazolines, hydrazine hydrate acts as the bis-nucleophile; for pyrimidines, amidine derivatives like guanidine hydrochloride are utilized[1][6].

Synthetic pathways from chalcone precursor to pyrazoline and pyrimidine scaffolds.

Apoptotic Mechanism of Action

When utilized directly as an active pharmaceutical ingredient (API), the chalcone disrupts cellular homeostasis through the generation of ROS and interaction with kinase pathways (e.g., GSK3β)[3].

Mechanism of action for chalcone-induced apoptosis in cancer cell lines.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process quality control (QC) steps are embedded to ensure reaction fidelity before proceeding to subsequent stages.

Protocol A: Synthesis of trans-4'-Methoxy-4-nitrochalcone (Precursor)

Mechanism: Base-catalyzed Claisen-Schmidt condensation. The base deprotonates the α-carbon of 4-methoxyacetophenone to form an enolate, which executes a nucleophilic attack on the carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to yield the trans-alkene[1][2].

Reagents:

-

4-Methoxyacetophenone (10 mmol)

-

4-Nitrobenzaldehyde (10 mmol)

-

Sodium Hydroxide (NaOH) solution (2.5 M, 10 mL)

-

Methanol or Ethanol (30 mL)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 4-methoxyacetophenone and 4-nitrobenzaldehyde in 30 mL of methanol. Stir magnetically at room temperature until a homogenous solution is achieved.

-

Catalysis Initiation: Place the flask in an ice bath (0–5 °C). Add the 2.5 M NaOH solution dropwise over 15 minutes to prevent uncontrolled exothermic side reactions (e.g., Cannizzaro reaction or undesired aldol oligomerization)[2].

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Self-Validation Check: The reaction progress is visually indicated by the appearance of dense turbidity and the precipitation of a yellow/orange solid[6].

-

-

Quenching & Isolation: Dilute the mixture with 50 mL of ice-cold distilled water. Neutralize with dilute HCl if necessary. Collect the precipitate via vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove residual base. Recrystallize from hot ethanol to yield pure trans-4'-Methoxy-4-nitrochalcone.

Protocol B: Synthesis of N-Acetyl Pyrazoline Derivatives

Mechanism: Cyclocondensation. Hydrazine hydrate undergoes a Michael addition at the β-carbon of the chalcone. Subsequent intramolecular condensation with the carbonyl group forms the pyrazoline ring. Glacial acetic acid acts as both an acid catalyst to activate the enone and an acylating agent, trapping the intermediate to form the stable N-acetyl pyrazoline[7][8].

Reagents:

-

trans-4'-Methoxy-4-nitrochalcone (1 mmol)

-

Hydrazine hydrate (80% or 98%, 4 mmol)

-

Glacial acetic acid (10 mL)

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, suspend the chalcone (1 mmol) in 10 mL of glacial acetic acid.

-

Nucleophile Addition: Add hydrazine hydrate (4 mmol) dropwise. Caution: Hydrazine is highly toxic; perform this step in a fume hood.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 to 6 hours[7][9].

-

Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 3:2). The disappearance of the bright yellow chalcone spot and the appearance of a new, highly fluorescent spot under UV (254 nm) confirms cyclization[10].

-

-

Precipitation: Allow the reaction to cool to room temperature, then pour the mixture slowly into 50 mL of crushed ice/water with vigorous stirring. Leave the mixture in a refrigerator (4 °C) overnight to maximize precipitation[7].

-

Isolation: Filter the resulting solid under vacuum, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Protocol C: Synthesis of 2-Aminopyrimidine Derivatives

Mechanism: Base-mediated cyclocondensation. Guanidine hydrochloride is neutralized by KOH to free the guanidine base. The nitrogen lone pairs attack the α,β-unsaturated system, followed by cyclization and spontaneous aromatization (oxidation) to form the pyrimidine core[6][11].

Reagents:

-

trans-4'-Methoxy-4-nitrochalcone (1 mmol)

-

Guanidine hydrochloride (1.5 mmol)

-

Potassium Hydroxide (KOH) (1.5 mmol)

-

Absolute Ethanol (20 mL)

Step-by-Step Procedure:

-

Free-Basing Guanidine: In a 50 mL round-bottom flask, dissolve KOH (1.5 mmol) in 20 mL of absolute ethanol. Add guanidine hydrochloride (1.5 mmol) and stir for 15 minutes. A white precipitate of KCl may form[6][11].

-

Chalcone Addition: Add the chalcone (1 mmol) to the basic guanidine solution.

-

Reflux: Heat the mixture to reflux (70–80 °C) for 6 to 12 hours.

-

Self-Validation Check: The reaction mixture will transition from a suspension to a deeper colored solution as the chalcone is consumed. TLC (Dichloromethane:Methanol, 9:1) should indicate the formation of a more polar product[11].

-

-

Workup: Cool the mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure.

-

Neutralization & Isolation: Pour the concentrated residue into ice-cold water (30 mL) and acidify slightly with dilute acetic acid to precipitate the pyrimidine derivative[6]. Filter, wash with water, and recrystallize from an ethanol/water mixture.

References

- Benchchem. "4-Methoxy-4'-nitrochalcone - Benchchem: Utility as a Precursor in Heterocyclic Compound Synthesis." Benchchem.com.

- Benchchem. "trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 - Benchchem." Benchchem.com.

- Benchchem. "trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 - Benchchem (Mechanism of Action)." Benchchem.com.

- PubChem. "trans-4'-Methoxy-4-nitrochalcone | C16H13NO4 | CID 5355593." Nih.gov.

- Vulcanchem. "trans-4'-Methoxy-4-nitrochalcone - 6552-67-6." Vulcanchem.com.

- Lew.ro. "SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION." Lew.ro.

- Benchchem. "Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones." Benchchem.com.

- JapsOnline. "Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde." Japsonline.com.

- Rasayan Journal. "MAOS PROTOCOL FOR SYNTHESIS OF SOME BIOLOGICALLY ACTIVE N -CINNAMOYL -3, 5 –DIARYL- 2 -PYRAZOLINES." Rasayanjournal.co.in.

- Benchchem. "Application Notes: Synthesis of Chalcone and Pyrimidine Derivatives." Benchchem.com.

- Asianpubs. "Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines." Asianpubs.org.

Sources

- 1. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]

- 2. trans-4'-Methoxy-4-nitrochalcone (6552-67-6) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 | Benchchem [benchchem.com]

- 5. trans-4'-Methoxy-4-nitrochalcone | C16H13NO4 | CID 5355593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. japsonline.com [japsonline.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. asianpubs.org [asianpubs.org]

Application Note: In Vitro Antimicrobial Evaluation of trans-4'-Methoxy-4-nitrochalcone

Executive Summary & Mechanistic Rationale

trans-4'-Methoxy-4-nitrochalcone (CAS: 6552-67-6) is a synthetic chalcone derivative characterized by its unique α,β-unsaturated ketone bridge connecting two aromatic rings. From a molecular design perspective, the presence of an electron-donating methoxy group (-OCH₃) at the 4'-position and an electron-withdrawing nitro group (-NO₂) at the 4-position creates a highly reactive "push-pull" electronic system[1],[2]. This conjugated backbone acts as a potent Michael acceptor, allowing the compound to interact selectively with nucleophilic residues (such as thiols) in critical microbial enzymes.

Unlike traditional single-target antibiotics, trans-4'-Methoxy-4-nitrochalcone exhibits a pleiotropic mechanism of action. In bacterial pathogens, it actively interferes with DNA synthesis and triggers a significant (up to 2.5-fold) increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and cell death[1],[2]. In fungal pathogens like Candida albicans, the nitro group specifically enhances membrane permeability by disrupting ergosterol biosynthesis, yielding efficacy comparable to standard antifungals like fluconazole[1].

Fig 1. Pleiotropic antimicrobial mechanisms of trans-4'-Methoxy-4-nitrochalcone.

Quantitative Antimicrobial Profile

Before initiating in vitro evaluations, it is critical to benchmark expected Minimum Inhibitory Concentration (MIC) values. The table below summarizes the validated baseline efficacy of trans-4'-Methoxy-4-nitrochalcone against key indicator strains[1],[3].

| Target Organism | Strain Type | MIC (µg/mL) | Mechanistic Target |

| Staphylococcus aureus | Gram-Positive Bacteria | 50 µg/mL | DNA Synthesis Inhibition, ROS Generation |

| Escherichia coli | Gram-Negative Bacteria | 100 µg/mL | DNA Synthesis Inhibition, ROS Generation |

| Candida albicans | Pathogenic Yeast | 75 µg/mL | Ergosterol Biosynthesis Disruption |

Note: The compound has also demonstrated significant synergistic potential when combined with fluoroquinolones (e.g., ciprofloxacin), reducing bacterial loads by 90% in advanced infection models[1].

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed not just to generate data, but to mathematically validate their own accuracy.

Fig 2. Standardized in vitro broth microdilution workflow for MIC determination.

Compound Preparation & Standardization

Scientific Causality: trans-4'-Methoxy-4-nitrochalcone is highly lipophilic due to its dual aromatic rings. Aqueous buffers will cause immediate precipitation. Therefore, primary stocks must be dissolved in 100% Dimethyl Sulfoxide (DMSO). To prevent solvent-induced cytotoxicity from skewing antimicrobial data, the final assay concentration of DMSO must strictly remain ≤1% v/v.

-

Stock Generation: Weigh exactly 5.0 mg of trans-4'-Methoxy-4-nitrochalcone and dissolve in 1 mL of molecular-grade 100% DMSO to create a 5,000 µg/mL master stock. Vortex until optically clear.

-

Working Aliquots: Prepare intermediate dilutions in Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi, ensuring the highest starting concentration in the assay plate does not exceed 200 µg/mL (yielding a maximum of 0.04% DMSO in the well).

Broth Microdilution Assay (MIC Determination)

Scientific Causality: We utilize a 96-well plate format coupled with Resazurin (Alamar Blue) dye. Resazurin is a blue, non-fluorescent dye that metabolically active cells reduce to resorufin (pink, highly fluorescent). This provides a definitive, colorimetric self-validation of cell viability, eliminating the ambiguity of reading turbidimetric (OD600) absorbance alone—especially critical when testing lipophilic compounds that may form micro-precipitates and cause false-positive turbidity.

-

Plate Setup: Dispense 50 µL of MHB into columns 2–12 of a 96-well plate.

-

Serial Dilution: Add 100 µL of the working compound solution (e.g., 200 µg/mL) to column 1. Transfer 50 µL from column 1 to column 2, mix by pipetting, and repeat through column 10 to create a 2-fold dilution gradient. Discard 50 µL from column 10.

-

Inoculum Preparation: Standardize the microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a working inoculum of 1×106 CFU/mL.

-

Inoculation: Add 50 µL of the working inoculum to columns 1–11. (Final well volume = 100 µL; Final inoculum = 5×105 CFU/mL).

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains blue (indicating complete inhibition of metabolic respiration).

Checkerboard Synergy Assay (with Ciprofloxacin)

Scientific Causality: Because trans-4'-Methoxy-4-nitrochalcone has proven synergistic efficacy with ciprofloxacin[1], a 2D checkerboard assay is required to calculate the Fractional Inhibitory Concentration Index (FICI). This mathematical model distinguishes true pharmacological synergy from mere additive effects by assessing the interaction at intersecting concentration gradients.

-

Matrix Creation: Serially dilute trans-4'-Methoxy-4-nitrochalcone horizontally (Columns 1-8) and ciprofloxacin vertically (Rows A-G) in a 96-well plate.

-

Inoculation & Incubation: Inoculate with S. aureus or E. coli as described in Section 3.2.

-

FICI Calculation: FICI=MICChalcone_aloneMICChalcone_in_combo+MICCipro_aloneMICCipro_in_combo

Interpretation: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1.0 indicates Additive; FICI > 4.0 indicates Antagonism.

Data Analysis & Quality Control

To ensure the trustworthiness of the generated data, every assay plate must include the following self-validating controls:

-

Column 11 (Growth Control): Contains broth, inoculum, and 1% DMSO (No drug). Validates that the solvent concentration does not inhibit microbial growth.

-

Column 12 (Sterility Control): Contains broth and 1% DMSO only. Validates the aseptic technique and serves as the blank for spectrophotometric baseline subtraction.

-

Positive Control Plate: Run a parallel MIC plate using a known standard (e.g., Fluconazole for C. albicans or Ciprofloxacin for E. coli). The MIC of the standard must fall within CLSI (Clinical and Laboratory Standards Institute) acceptable ranges for the assay to be deemed valid.

References

1.[1] Title: trans-4'-Methoxy-4-nitrochalcone - 6552-67-6 Source: Vulcanchem URL:

2.[3] Title: trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 Source: Benchchem URL:

3.[2] Title: 4-Methoxy-4'-nitrochalcone Source: Benchchem URL:

Sources

Application Note: Preparation and Optical Characterization of trans-4'-Methoxy-4-nitrochalcone Thin Films

Executive Overview

While trans-4'-Methoxy-4-nitrochalcone is widely recognized by drug development professionals as a versatile precursor for synthesizing pharmacologically active heterocyclic compounds (exhibiting notable antimicrobial and anticancer properties)[1],[2], its unique electronic architecture makes it equally critical in the field of materials science. The molecule features a highly polarizable π -conjugated backbone, making it a premier candidate for organic electronics and nonlinear optics (NLO)[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of trans-4'-Methoxy-4-nitrochalcone and its subsequent fabrication into high-optical-quality thin films. The guide is designed for researchers engineering next-generation photonic devices, such as ultrafast all-optical switches and optical limiters[3].

Mechanistic Principles: The "Push-Pull" Chromophore

The exceptional optical properties of trans-4'-Methoxy-4-nitrochalcone are governed by its intramolecular charge transfer (ICT) capabilities. The compound's structure—(2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one—creates a strong electronic asymmetry[1].

The methoxy group (-OCH 3 ) at the 4'-position acts as a potent electron donor, while the nitro group (-NO 2 ) at the 4-position acts as an electron acceptor[3],[2]. This "push-pull" dynamic across the α,β -unsaturated ketone bridge induces a large ground-state dipole moment and significantly enhances the hyperpolarizability of the molecule. This planarity and electron delocalization are the fundamental mechanisms that yield the material's massive third-order nonlinear refractive index and second harmonic generation (SHG) capabilities[3].

Experimental Workflow Architecture

End-to-end workflow for chalcone thin film synthesis, deposition, and metrology.

Phase I: Precursor Synthesis & Validation

Protocol: Claisen-Schmidt Condensation

Objective: Synthesize high-purity trans-4'-Methoxy-4-nitrochalcone powder.

-

Preparation: Dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of 4-nitrobenzaldehyde in 30 mL of high-purity methanol[2].

-

Catalysis: Place the reaction vessel in an ice bath. Add 5 mL of 2.5 M sodium hydroxide (NaOH) dropwise over a period of 15 minutes[2].

-

Propagation: Remove the vessel from the ice bath and stir continuously at room temperature for 24 hours[2].

-

Isolation: Neutralize the mixture with dilute HCl. Filter the resulting precipitate and wash thoroughly with distilled water.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative (Typical Yield: 70–85%)[2].

Causality & Expert Insight: The dropwise addition of 2.5 M NaOH under temperature-controlled conditions is critical. A rapid addition or higher concentration of base drastically increases the local pH, which triggers unwanted self-condensation (aldol adduct formation) rather than the desired cross-condensation between the ketone and aldehyde[2].

Self-Validating Step: Before proceeding to thin film deposition, the trans-configuration must be validated. Conduct 1 H-NMR spectroscopy; the vinylic protons of the α,β -unsaturated ketone bridge must exhibit a coupling constant ( J ) of approximately 15–16 Hz. This mathematically confirms the trans (E) geometry required for optimal π -stacking[2].

Phase II: Thin Film Engineering

Because pure chalcone crystals often suffer from low melting points and poor thermal stability[4], researchers must engineer thin films using specialized deposition techniques to preserve optical integrity.

Method A: Spin-Coating in a Polymer Matrix

-

Matrix Preparation: Prepare a host matrix solution by dissolving Poly(methyl methacrylate) (PMMA) in N,N-dimethylformamide (DMF)[5].

-

Doping: Dope the solution with the synthesized chalcone at the desired concentration (e.g., 1-5 wt%).

-

Deposition: Dispense 100 μ L of the solution onto a pre-cleaned quartz or ITO-coated glass substrate. Spin coat at 2500 rpm for 45 seconds[5].

-

Curing: Bake the substrate at 80 °C for 2 hours to evaporate the solvent.

Causality & Expert Insight: Embedding the chalcone in a PMMA matrix provides excellent optical transparency in the visible/NIR region and prevents the micro-crystallization of chalcone molecules, which would otherwise cause severe optical scattering[5],[6]. DMF is selected as the solvent because its high boiling point allows for a slow, controlled evaporation rate, preventing the formation of pinholes[5].

Method B: Physical Vapor Deposition (PVD)

-

Loading: Load the pure chalcone powder into the tungsten boat of a thermal evaporator.

-

Evacuation: Evacuate the chamber to a high vacuum of approximately 10−5 Torr[6].

-

Sublimation: Heat the source to sublimate the chalcone, depositing it onto quartz substrates at a controlled rate of 0.5-1.0 Å/s.

-

Annealing: Post-deposition, anneal the thin films in an ambient atmosphere at 150 °C for 12 hours[6].

Causality & Expert Insight: The high vacuum environment increases the mean free path of the sublimated molecules, ensuring a highly pure, dense film[6]. The subsequent annealing step at 150 °C relieves residual thermal stress and provides the activation energy required for the molecules to transition from a metastable amorphous phase ( α -phase) to a thermodynamically stable crystalline phase ( β -phase). This structural reorganization red-shifts the optical bandgap and drastically enhances the third-order nonlinear susceptibility ( χ(3) )[6],[7].

Phase III: Photonic & Optical Characterization

Protocol: Z-Scan Technique for Nonlinear Optics

To evaluate the material's suitability for ultrafast all-optical switching, its third-order NLO properties must be quantified.

-

Setup: Employ a single-beam Z-scan setup using a DPSS continuous wave (CW) or Nd:YAG nanosecond laser operating at 532 nm[5].

-

Translation: Translate the thin film sample along the z-axis through the focal plane of the laser beam.

-

Data Acquisition: Record the transmitted intensity using a closed-aperture configuration to determine the nonlinear refractive index ( n2 ) and an open-aperture configuration to determine the nonlinear absorption coefficient ( β )[5].

Self-Validating Step: Prior to optical testing, verify the film's morphology using Atomic Force Microscopy (AFM). A root-mean-square (RMS) surface roughness exceeding 10 nm will introduce severe linear scattering, artificially inflating the nonlinear absorption data and invalidating the Z-scan results[5].

Quantitative Data Summary

The following table summarizes the expected baseline parameters for successfully fabricated trans-4'-Methoxy-4-nitrochalcone thin films.

| Parameter | Typical Value Range | Analytical Technique |

| Linear Refractive Index ( n0 ) | 1.55 - 1.75 | Brewster's Angle / m-line method[3],[4] |

| Optical Bandgap ( Eg ) | 2.42 - 2.85 eV | UV-Vis Spectroscopy (Tauc Plot)[7] |

| Nonlinear Refractive Index ( n2 ) | ∼10−8−10−7 cm 2 /W | Z-Scan (Closed Aperture)[5] |

| Third-Order Susceptibility ( χ(3) ) | ∼10−12−10−11 esu | Third Harmonic Generation (THG)[6] |

| Thermal Decomposition ( Td ) | > 170 °C | Thermogravimetric Analysis (TGA)[4] |

Sources

- 1. trans-4'-Methoxy-4-nitrochalcone | 6552-67-6 | Benchchem [benchchem.com]

- 2. trans-4'-Methoxy-4-nitrochalcone (6552-67-6) for sale [vulcanchem.com]

- 3. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Utilization of trans-4'-Methoxy-4-nitrochalcone (TMNC) in Second Harmonic Generation (SHG) and Advanced Optical Imaging

Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Optical Engineers, and Pharmaceutical Researchers

Executive Summary

In the landscape of nonlinear optical (NLO) materials, organic crystals frequently outperform traditional inorganic counterparts (such as KDP or Lithium Niobate) due to their massive structural diversity and highly delocalized π-electron systems. trans-4'-Methoxy-4-nitrochalcone (TMNC) is a premier organic NLO material characterized by a highly efficient donor-π-acceptor (D-π-A) molecular architecture [1].

This Application Note provides a comprehensive, field-tested guide to synthesizing, crystallizing, and evaluating TMNC for Second Harmonic Generation (SHG). Furthermore, because TMNC exhibits distinct biological activities alongside its optical properties, this guide bridges materials science and drug development, detailing how TMNC serves as a robust model compound for tracking crystalline Active Pharmaceutical Ingredients (APIs) via SHG microscopy.

Mechanistic Principles: The Push-Pull D-π-A Architecture

The exceptional SHG efficiency of TMNC is fundamentally rooted in its electronic structure. The molecule features an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) connected via a planar, π-conjugated chalcone backbone [1].

-

Intramolecular Charge Transfer (ICT): Upon optical excitation, electron density rapidly shifts from the donor to the acceptor. This "push-pull" system induces a massive change in the molecular dipole moment.

-

Microscopic Hyperpolarizability ( β ): The strong ICT is the microscopic origin of the molecule's high first hyperpolarizability ( β ), which quantifies the nonlinear response at the single-molecule level.

-

Macroscopic Susceptibility ( χ(2) ): For macroscopic SHG to occur, the molecules must crystallize in a noncentrosymmetric space group [2]. The strict lack of an inversion center ensures that the microscopic β translates into a non-zero macroscopic second-order susceptibility ( χ(2) ), allowing the material to double the frequency of incident light.

Intramolecular Charge Transfer (ICT) in the D-π-A structure of TMNC driving SHG.

Experimental Protocols: Synthesis and Crystal Engineering

To harness TMNC for SHG, high-purity, defect-free noncentrosymmetric crystals are required. The following protocols are designed as self-validating systems to ensure maximum yield and optical clarity.

Protocol 3.1: Optimized Synthesis via Claisen-Schmidt Condensation

Rationale: Base-catalyzed Claisen-Schmidt condensation is the most efficient route for TMNC synthesis [1]. The use of equimolar reactants minimizes side products, while the ethanolic KOH system drives the dehydration step to selectively form the trans-alkene.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of 4-nitrobenzaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Catalysis: Slowly add 5 mL of a 10% (w/v) aqueous potassium hydroxide (KOH) solution dropwise while maintaining the temperature at 0–5 °C using an ice bath.

-

Causality Note: Maintaining a low temperature is critical; it prevents the formation of unwanted Cannizzaro reaction byproducts from the highly reactive nitrobenzaldehyde.

-

-

Reaction: Remove the ice bath and stir the mixture vigorously at room temperature for 3–4 hours.

-

Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting material spots confirms reaction completion.

-

Isolation: Pour the mixture into crushed ice. Filter the resulting yellow precipitate under vacuum and wash with cold distilled water until the filtrate is pH neutral.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure TMNC.

Protocol 3.2: Crystal Engineering via Slow Evaporation

Rationale: SHG requires macroscopic noncentrosymmetry. Rapid precipitation often yields amorphous or centrosymmetric polymorphs. Slow evaporation allows thermodynamic control, favoring the stable, noncentrosymmetric crystalline phase required for χ(2) processes.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2 g of purified TMNC in 50 mL of an acetone/ethanol (1:1 v/v) mixture.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean beaker.

-

Causality Note: Removing microscopic dust particles is essential, as they act as unwanted nucleation sites that cause multi-crystalline growth and structural defects.

-

-

Incubation: Cover the beaker with a perforated paraffin film and place it in a dark, vibration-free environment at a constant temperature of 25 °C.

-

Harvesting: Harvest the single crystals after 10–14 days once the solvent has completely evaporated.

-

Validation Check: Confirm the noncentrosymmetric space group using Single Crystal X-Ray Diffraction (SCXRD) prior to proceeding to optical testing.

SHG Efficiency Assessment (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder method is the gold standard for evaluating the macroscopic SHG efficiency of newly synthesized NLO materials relative to a reference standard [2].

Protocol 4.1: Kurtz-Perry SHG Measurement

Rationale: Grinding the crystal into a powder and sieving it into specific particle size ranges allows for the determination of phase-matching capabilities. If the SHG intensity plateaus with increasing particle size, the material is phase-matchable—a critical requirement for practical integration into optical devices.

Step-by-Step Methodology:

-

Sample Preparation: Grind the validated TMNC crystals using an agate mortar and pestle.

-

Sieving: Pass the powder through standard analytical sieves to isolate distinct particle size ranges (e.g., 25–50 µm, 50–75 µm, 75–100 µm, 100–125 µm).

-

Capillary Loading: Pack the sieved powders tightly into separate glass microcapillary tubes.

-

Laser Excitation: Irradiate the samples using a Q-switched Nd:YAG laser emitting at a fundamental wavelength of 1064 nm (pulse width ~8 ns, repetition rate 10 Hz).

-

Signal Detection: Filter out the fundamental 1064 nm beam using an infrared-blocking filter. Collect the generated green SHG signal (532 nm) using a photomultiplier tube (PMT) coupled to an oscilloscope.

-

Calibration (Validation Check): Perform the exact same procedure using microcrystalline Urea (sieved to the identical particle sizes) as a reference standard.

-

Data Analysis: Calculate the SHG efficiency as the ratio of the TMNC signal intensity to the Urea signal intensity ( ITMNC/IUrea ).

Workflow of TMNC synthesis, crystallization, and macroscopic SHG signal generation.

Applications in Drug Development & Bio-Imaging

While TMNC is a classic NLO material, its unique combination of optical and biological properties makes it highly relevant to modern pharmaceutical sciences [3].

-

Polymorph Screening in Drug Development: Many APIs crystallize in multiple polymorphic forms, some of which are centrosymmetric (SHG-inactive) and others noncentrosymmetric (SHG-active). Because TMNC provides a robust, stable SHG signal, it serves as an excellent calibration standard for SHG microscopes used in high-throughput API polymorph screening.

-

In Vitro Tracking: TMNC possesses inherent biological activities, including antimicrobial and antiproliferative effects [1]. Due to its strong SHG signal, TMNC can be utilized as an SHG-active probe in multiphoton microscopy. Unlike traditional fluorescent dyes, SHG does not suffer from photobleaching, allowing for the continuous, long-term tracking of the molecule's localization within biological tissues or cellular matrices.

Quantitative Data Summary

Table 1: Physicochemical and Optical Properties of TMNC

| Parameter | Value / Characteristic | Analytical Method / Source |

| Molecular Formula | C₁₆H₁₃NO₄ | Elemental Analysis |

| Typical Synthesis Yield | ~85% | Gravimetric |

| Absorption Maximum ( λmax ) | ~340 nm | UV-Vis Spectroscopy |

| HOMO-LUMO Energy Gap ( ΔE ) | ~3.10 eV | DFT / Experimental [1] |

| SHG Efficiency | > 2.5 × Urea | Kurtz-Perry Powder Method |

| Optical Phase Matching | Phase-matchable | Particle-size dependent SHG |

References

preventing side reactions during trans-4'-Methoxy-4-nitrochalcone synthesis

Welcome to the technical support center for the synthesis of trans-4'-Methoxy-4-nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Claisen-Schmidt condensation and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis for high yield and purity.

The synthesis of chalcones, including trans-4'-Methoxy-4-nitrochalcone, is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (4-methoxyacetophenone) and a substituted benzaldehyde (4-nitrobenzaldehyde).[1][2] While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly reduce the yield and complicate purification.[3] This guide provides a deep dive into identifying, understanding, and preventing these undesired outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q1: My reaction yields are consistently low, and my TLC analysis shows multiple spots close to the baseline and starting materials. What's happening?

A1: Probable Causes & Solutions

Low yields accompanied by multiple TLC spots are classic indicators of competing side reactions. The primary culprits in the synthesis of trans-4'-Methoxy-4-nitrochalcone are the Cannizzaro reaction and self-condensation of the starting ketone.

-

Cannizzaro Reaction: Since 4-nitrobenzaldehyde lacks α-hydrogens, it cannot enolize. In the presence of a strong base, two molecules of the aldehyde can disproportionate into one molecule of 4-nitrobenzyl alcohol and one molecule of 4-nitrobenzoic acid.[4][5] This side reaction consumes your aldehyde, thereby reducing the chalcone yield. It is particularly favored by high concentrations of strong base and elevated temperatures.[6][7]

-

Self-Condensation of 4-methoxyacetophenone: The enolate of 4-methoxyacetophenone can react with another molecule of the neutral ketone. While the aldehyde is a more reactive electrophile, self-condensation can become significant if the reaction conditions are not optimized.[4][8]

Preventative Strategies:

-

Control Base Concentration and Addition: Do not use an overly concentrated base solution. A 10-60% aqueous alkaline solution is typical.[9] Crucially, add the base catalyst slowly and dropwise to the cooled solution of the aldehyde and ketone.[8][10] This maintains a low instantaneous concentration of the base, favoring the desired cross-condensation over the Cannizzaro reaction.

-

Maintain Low Temperatures: Initiate and run the reaction in an ice bath (0-5 °C).[10] Lower temperatures significantly decrease the rate of the Cannizzaro reaction, which has a higher activation energy than the Claisen-Schmidt condensation.[11]

-

Optimize Stoichiometry: Using a slight excess of the aldehyde can sometimes help ensure the complete consumption of the ketone enolate, minimizing its self-condensation.[8]

Q2: I've isolated my product, but the yield is still lower than expected. My TLC showed a good conversion to a major product spot, but I also see a new, less polar spot appearing over time. What is this byproduct?

A2: Probable Cause & Solution

This scenario strongly suggests the formation of a Michael adduct . The Michael addition is a common subsequent reaction where an enolate (in this case, from the starting 4-methoxyacetophenone) acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone.[10][12] This 1,4-addition creates a larger, often less polar, byproduct that reduces the final yield of the desired chalcone.

Key Factors Promoting Michael Addition:

-

Excess Base: Residual strong base after the initial condensation can continue to generate enolates.

-

Prolonged Reaction Times: Allowing the reaction to stir for too long after the starting materials have been consumed provides more opportunity for the Michael addition to occur.[10]

-

High Temperatures: Elevated temperatures provide the activation energy needed for this subsequent reaction.[10]

Preventative Strategies:

-

Strict Temperature Control: Keep the reaction cold. Running the condensation in an ice bath is the most effective way to suppress the Michael addition.[10]

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.[4] Once the limiting reagent (typically the ketone) is consumed, proceed with the workup promptly. Do not let the reaction stir for an extended period unnecessarily.

-

Choice of Base: While NaOH and KOH are common, using a milder base or a stoichiometric amount of a strong base that gets consumed can limit its availability to catalyze the subsequent Michael addition.[10]

-

Workup Procedure: Quench the reaction by pouring the mixture into ice-cold water and neutralizing with a dilute acid (e.g., HCl) to stop all base-catalyzed processes.[8]

Q3: My crude product is an oil that is difficult to crystallize, or it "oils out" during recrystallization. How can I obtain a solid product?

A3: Probable Cause & Solution

"Oiling out" typically occurs when the melting point of the impure compound is lower than the temperature of the recrystallization solvent, or when significant impurities are present that depress the melting point.[13] The presence of side products like the aldol adduct (the intermediate before dehydration) or Michael adducts can lead to this issue.

Troubleshooting Steps:

-

Review the Reaction: The presence of significant impurities is the root cause. Re-evaluate your reaction conditions based on the advice in Q1 and Q2 to improve the purity of the crude product.

-

Optimize Recrystallization:

-

Solvent Choice: Ethanol is a common and effective solvent for recrystallizing chalcones. The product should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures.[13]

-

Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot ethanol required. Using too much solvent will reduce your recovery.[13]

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging directly into an ice bath) can trap impurities and cause oiling. Once crystals begin to form at room temperature, then you can place the flask in an ice bath to maximize precipitation.[14]

-

Scratching/Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of pure chalcone.[13]

-

If Oiling Persists: If the product still oils out, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool even more slowly.[13]

-

Frequently Asked Questions (FAQs)

-

What is the expected melting point for pure trans-4'-Methoxy-4-nitrochalcone?

-

Why is a base catalyst used instead of an acid catalyst?

-

How do I confirm the trans configuration of the double bond?

-

¹H-NMR spectroscopy is the definitive method. The vinyl protons of the α,β-unsaturated system will appear as doublets with a coupling constant (J-value) of approximately 15-16 Hz, which is characteristic of a trans (E) configuration.[17]

-

-

Can I use a solvent-free method for this synthesis?

-

Yes, solvent-free grinding techniques have been successfully employed for the synthesis of this and similar chalcones, often using a solid base like NaOH.[15][18] This "green chemistry" approach can reduce reaction times and simplify workup, but careful control of stoichiometry and temperature is still important.

-

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction and key side reactions.

Caption: Desired Claisen-Schmidt condensation pathway.

Caption: Competing reaction pathways during synthesis.

Caption: A decision tree for troubleshooting common issues.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

Materials:

-

4-methoxyacetophenone (1.0 eq)

-

4-nitrobenzaldehyde (1.0 eq)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH) solution (10% w/v in water)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dilute Hydrochloric Acid (5-10%)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in a minimal amount of 95% ethanol with magnetic stirring.[10]

-

Temperature Control: Cool the flask in an ice bath, allowing the solution to reach 0-5 °C. Maintain this temperature throughout the base addition and reaction period. This is the most critical step for preventing side reactions.[10]

-

Base Addition: While stirring vigorously in the ice bath, add the 10% NaOH solution dropwise over a period of 15-20 minutes. A precipitate should begin to form.[10]

-

Reaction: Continue stirring the mixture in the ice bath. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting materials.[10][18]

-

Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing a stirred mixture of crushed ice and water.[8] While stirring, slowly add dilute HCl until the solution is neutral to pH paper. This will precipitate the crude product and neutralize the excess NaOH catalyst.

-

Filtration: Collect the solid yellow product by vacuum filtration. Wash the crystals thoroughly with several portions of cold water to remove any residual salts.

-

Purification: Purify the crude solid by recrystallization from hot ethanol.[13] Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying & Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry. Determine the final yield and assess purity by taking a melting point.

References

-

ResearchGate. (n.d.). Effect of temperature on yield of chalcone. [Link]

-

Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical. [Link]

-

Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). MDPI. [Link]

-

ResearchGate. (n.d.). Effect of temperature on the yield of chalcone in model reaction (3b). [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. [Link]

-

IISTE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. [Link]

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

GREEN SYNTHESIS AND CHARACTERIZATION OF 4'-HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. (2024). Publisher. [Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). National Institutes of Health (NIH). [Link]

-

Methoxy Chalcone by Grinding Technique and its Antibacterial Activity. (2024). UNDIP E-Journal System. [Link]

-

Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]

-

Request PDF. (2026). Green Synthesis of 4-Nitro-4'-Methoxy Chalcone by Grinding Technique and its Antibacterial Activity. [Link]

-

Fiveable. (2025). Claisen condensation | Organic Chemistry II Class Notes. [Link]

-

Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. [Link]

-

Molbase. (n.d.). Preparation of 4'-Methoxy-4-nitrochalcone. [Link]

-

Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]

-

Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

ResearchGate. (n.d.). Michael's addition reaction of chalcone. [Link]

-

Rasayan J. Chem. (n.d.). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. [Link]

-

Synthetic applications of the Cannizzaro reaction. (2024). National Institutes of Health (NIH). [Link]

-

Oriental Journal of Chemistry. (n.d.). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. [Link]

-

Chemistry Steps. (2020). Crossed Claisen and Claisen Variation Reactions. [Link]

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health (NIH). [Link]

-

ResearchGate. (2026). A Review of Chalcones: Synthesis, Reactions, and Biological Importance. [Link]

-

Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. [Link]

-

Scribd. (n.d.). Synthesis of 4-Methoxychalcone via Aldol. [Link]

-

Scribd. (n.d.). Aldol Condensation of 4-Chlorobenzaldehyde. [Link]

-

Brainly. (2023). Instead of 4-methoxybenzaldehyde, a student chose to react 4-methoxyacetophenone with acetophenone. [Link]

Sources

- 1. trans-4'-Methoxy-4-nitrochalcone (6552-67-6) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 16. prepchem.com [prepchem.com]

- 17. jocpr.com [jocpr.com]

- 18. rsc.org [rsc.org]

Technical Support Center: HPLC Method Development for trans-4'-Methoxy-4-nitrochalcone Impurity Profiling

Welcome to the technical support center for the HPLC analysis of trans-4'-Methoxy-4-nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting a robust HPLC method for impurity profiling. Our focus is on explaining the "why" behind each step, ensuring you can adapt these principles to your specific experimental context.

The accurate identification and quantification of impurities are critical for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.[1][2] trans-4'-Methoxy-4-nitrochalcone, an open-chain flavonoid with a characteristic α,β-unsaturated ketone system, presents unique challenges due to its structure.[3] This guide will address common issues encountered during method development, from initial parameter selection to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial method development strategy.

Q1: What are the key physicochemical properties of trans-4'-Methoxy-4-nitrochalcone that I should consider for HPLC method development?

A1: Understanding the analyte's properties is the cornerstone of effective method development. For trans-4'-Methoxy-4-nitrochalcone, the following are critical:

-

Structure and Polarity: The molecule contains a non-polar aromatic backbone but also polar functional groups (methoxy and nitro). This makes it well-suited for reversed-phase HPLC.[4][5] The chalcone product is typically less polar than its synthesis precursors (e.g., 4-methoxyacetophenone and 4-nitrobenzaldehyde).[4]

-

UV Absorbance: Chalcones exhibit strong UV absorbance due to their extensive conjugated system.[4] They typically show two main absorption bands: Band I between 340-390 nm and Band II between 220-270 nm.[3][6] A detection wavelength within the 310-390 nm range is often optimal for selectivity and sensitivity.[4][7]

-

Solubility: It is soluble in common organic solvents like DMSO, methanol, and acetonitrile.[7] Your sample solvent should ideally match the initial mobile phase composition to prevent peak distortion.[8][9]

Q2: What is a good starting point for column and mobile phase selection?

A2: A systematic approach will save significant development time.

-

Column: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is an excellent starting point.[4][10][11] Dimensions such as 250 mm x 4.6 mm with a 5 µm particle size provide a good balance of efficiency and backpressure.[4][11] For potentially complex impurity profiles, consider a Phenyl-Hexyl column, which can offer alternative selectivity through π-π interactions with the aromatic rings of the chalcone and its impurities.[12][13][14]

-

Mobile Phase: A combination of an aqueous phase and an organic modifier is standard for reversed-phase HPLC.[15][16]

-

Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[15][17] Acetonitrile often provides better peak shape and lower viscosity.[17]

-

Aqueous Phase: Start with HPLC-grade water. To improve peak shape, especially for any potentially ionizable impurities, adding an acidifier like 0.1% formic acid or phosphoric acid is recommended.[18][19]

-

-

Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic solvent concentration over time, is generally necessary for impurity profiling to ensure that both polar and non-polar impurities are eluted and resolved from the main peak.[17][18]

Q3: What are the regulatory guidelines I should be aware of for impurity profiling?

A3: The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[20][21][22] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[20][23] For example, for a drug with a maximum daily dose of up to 2g, the identification threshold is typically 0.10%.[20] Adherence to these guidelines is essential for regulatory submissions to bodies like the FDA.[1][24]

Troubleshooting Guide: From Peak Shape to Resolution

This section provides a problem-oriented approach to resolving common issues encountered during the analysis.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can severely compromise the accuracy of quantification and the resolution of closely eluting impurities.[25]

Q4: My main trans-4'-Methoxy-4-nitrochalcone peak is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[8][26]

-

Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the chalcone or its impurities, leading to tailing.[27][28]

-

Solution:

-

Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols.[28]

-

Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.[8]

-

-

-

Cause 2: Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[9][28]

-

Cause 3: Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to peak broadening and tailing.[28]

-

Solution: Minimize tubing length and use tubing with the smallest possible inner diameter to reduce dead volume.[28]

-

Q5: My peaks are fronting. What does this indicate?

A5: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[8][26]

-

Cause 1: Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet.

-

Solution: Reduce the injection volume or dilute the sample.[28]

-

-

Cause 2: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (e.g., 100% ACN) than the initial mobile phase (e.g., 50% ACN/water), the sample band will not focus properly at the head of the column.[8][9]

-

Solution: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.

-

Problem 2: Insufficient Resolution of Impurities

Achieving baseline separation between the main peak and all potential impurities is the primary goal of an impurity profiling method.

Q6: I have a co-eluting peak with my main analyte. How can I improve the resolution?

A6: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.

-

Solution 1: Optimize the Gradient:

-

Action: Decrease the slope of the gradient. A shallower gradient (e.g., increasing the organic phase by 0.5% per minute instead of 2% per minute) gives more time for compounds to interact with the stationary phase, often improving separation.

-

-

Solution 2: Change the Organic Modifier:

-

Action: Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and can alter the elution order and selectivity of the separation.[12] Methanol can enhance π-π interactions with phenyl-based columns, which can be advantageous for aromatic compounds like chalcones.[13]

-

-

Solution 3: Change the Stationary Phase:

-